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Compound of Interest

Compound Name: N-Isopropylacetamide

Cat. No.: B072864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for N-lsopropylacetamide. It includes quantitative data
presentation, detailed experimental protocols, and visualizations to aid in the structural
elucidation and analysis of this compound.

Spectroscopic Data

The following sections present the quantitative *H NMR, 3C NMR, and IR spectroscopic data
for N-Isopropylacetamide.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of N-Isopropylacetamide provides information about the chemical
environment of the hydrogen atoms in the molecule. The data is summarized in the table
below.
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. . Coupling

Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment

(3) ppm

Hz

~7.5-8.0 Broad Singlet 1H - N-H
Septet (or

~3.9-4.1 _ 1H ~6.8 CH-(CHs)2
multiplet)

~1.9 Singlet 3H - CO-CHs

~1.1 Doublet 6H ~6.8 CH-(CHs)2

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS),

and can vary slightly depending on the solvent and concentration used.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the N-

Isopropylacetamide molecule.

Chemical Shift (d) ppm

Assignment

~170 C=0 (Amide Carbonyl)
~41 CH-(CHs)2

~23 CO-CHs

~22 CH-(CH3)2

Note: 13C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks

for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of N-Isopropylacetamide shows characteristic absorption bands

corresponding to the vibrational modes of its functional groups.
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Wavenumber (cm~?) Intensity Vibrational Mode

~3300 Strong, Broad N-H Stretch

~2970 Strong C-H Stretch (sp?3)

~1640 Strong C=0 Stretch (Amide | band)
~1550 Strong N-H Bend (Amide Il band)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectroscopic data for N-
Isopropylacetamide.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

o Dissolution: Accurately weigh approximately 10-20 mg of N-Isopropylacetamide and
dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or
Dimethyl sulfoxide-de, DMSO-de) in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in the pipette during transfer.

« Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical
shift referencing (0.00 ppm).

2.1.2. Data Acquisition

e Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).
¢ IH NMR Parameters:

o Pulse Program: Standard single-pulse sequence.
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o Number of Scans: 16-64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
o Acquisition Time: 2-4 seconds.

o Spectral Width: A range covering from approximately -1 to 10 ppm.

e 13C NMR Parameters:

o Pulse Program: Standard proton-decoupled pulse sequence.

[e]

Number of Scans: 512-2048 scans, due to the low natural abundance of 13C.

o

Relaxation Delay: 2-5 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Spectral Width: A range covering from approximately 0 to 200 ppm.
2.1.3. Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum.
o Baseline Correction: Apply a baseline correction to ensure a flat baseline.

o Referencing: Calibrate the chemical shift scale using the solvent peak or the internal
standard (TMS at 0.00 ppm).

 Integration and Peak Picking: Integrate the peaks in the tH NMR spectrum to determine the
relative proton ratios and pick the peak positions in both *H and 13C NMR spectra.

FT-IR Spectroscopy Protocol

2.2.1. Sample Preparation (Thin Film Method)
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» Dissolution: Dissolve a small amount of N-Isopropylacetamide in a volatile solvent (e.g.,
methylene chloride or acetone).

» Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on
the plate.

2.2.2. Data Acquisition

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 85 B or
equivalent).

e Parameters:

[e]

Scan Range: Typically 4000 to 400 cm~1.

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[¢]

Background Scan: A background spectrum of the clean, empty sample compartment
should be acquired before running the sample spectrum.

2.2.3. Data Processing

o Background Subtraction: The instrument software automatically subtracts the background
spectrum from the sample spectrum.

o Data Format: The spectrum is typically displayed as percent transmittance (%T) or
absorbance versus wavenumber (cm~1).

o Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
structure of N-Isopropylacetamide for NMR interpretation.
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Diagram 1: Workflow for Spectroscopic Analysis
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N-Isopropylacetamide Structure & NMR Assignments
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Diagram 2: N-Isopropylacetamide Structure with NMR Nuclei

« To cite this document: BenchChem. [Spectroscopic Analysis of N-Isopropylacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b072864#spectroscopic-data-of-n-isopropylacetamide-
nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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